1-(4-Aminophenyl)methanesulfonamide

描述

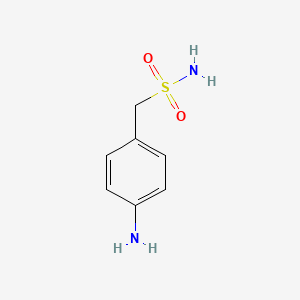

1-(4-Aminophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Aminophenyl)methanesulfonamide, commonly known as a sulfonamide compound, is characterized by its unique structure that includes a methanesulfonamide moiety linked to a para-aminophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group is crucial for its biological activity, enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis in bacteria. This mechanism is similar to that of other sulfonamides, which are known for their antimicrobial properties.

- Protein Binding : The compound can form covalent or non-covalent interactions with proteins, affecting their stability and function. This interaction can alter cellular pathways and contribute to its therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties, particularly against bacterial infections. It has been shown to inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.

- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that the compound could serve as a potential alternative or adjunct therapy in antibiotic-resistant infections.

In Vivo Studies on Anti-inflammatory Effects

In vivo studies using animal models have demonstrated that this compound significantly reduces inflammation markers in induced arthritis models. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Treated | 75 | 100 |

These findings support the potential use of this compound in managing inflammatory conditions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 1-(4-Aminophenyl)methanesulfonamide is its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit folate synthesis in bacteria, making them effective against a range of bacterial infections. Studies have indicated that this compound can bind effectively to enzymes involved in bacterial metabolism, suggesting its candidacy for drug development against resistant bacterial strains.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of this compound. The dual functionality of the sulfonamide and allylic groups may provide synergistic effects in reducing inflammation, which is crucial for treating various inflammatory diseases.

Organic Synthesis

Synthesis of Quinazolin-4(3H)-ones

In organic chemistry, this compound is utilized in the synthesis of quinazolin-4(3H)-ones through a one-pot intermolecular annulation reaction involving o-amino benzamides and thiols. This method has shown high yields (up to 98%) for synthesizing diverse derivatives such as 2-aryl quinazolin-4(3H)-ones.

| Compound | Yield (%) | Methodology |

|---|---|---|

| 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Up to 98% | One-pot intermolecular annulation reaction |

| 3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide | Up to 98% | One-pot intermolecular annulation reaction |

Case Studies

Several studies have documented the successful application of this compound in various experimental settings:

- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as a new antimicrobial agent.

- Synthesis Applications : A study focusing on the synthesis of quinazolin-4(3H)-ones highlighted the efficiency of using 1-(4-Aminophenyl)methanesulfonamide in achieving high yields with minimal by-products.

属性

IUPAC Name |

(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOKQYEVIDMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445328 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-84-3 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。